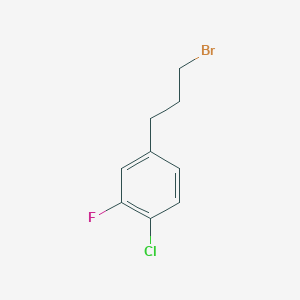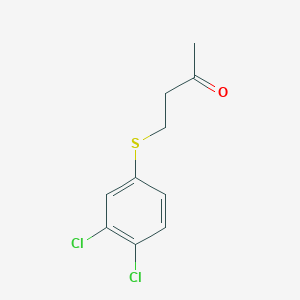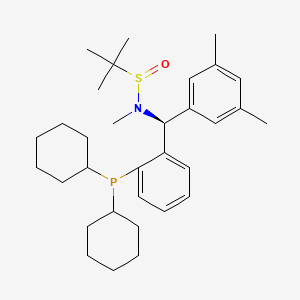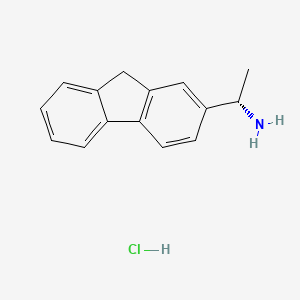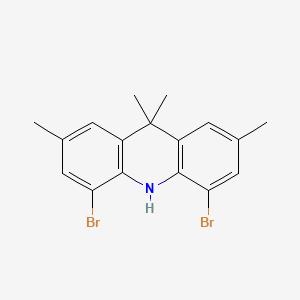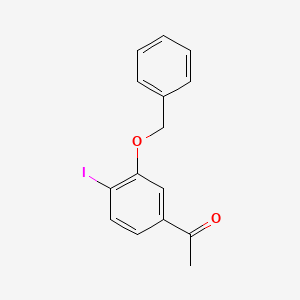
1-(3-(Benzyloxy)-4-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)-4-iodophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a benzene ring substituted with a benzyloxy group and an iodine atom, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone can be synthesized through several methodsThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can participate in oxidation and reduction reactions, forming corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions yield alcohols .
Applications De Recherche Scientifique
1-(3-(Benzyloxy)-4-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)-4-iodophenyl)ethanone involves its interaction with specific molecular targets. The benzyloxy and iodine substituents influence its reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Benzyloxy-2-hydroxy-5-iodophenyl)ethanone
- 1-(4-Benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone
Comparison: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone is unique due to the specific positioning of the benzyloxy and iodine groups, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H13IO2 |
|---|---|
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
1-(4-iodo-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
HRVZMIKYJKTAOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


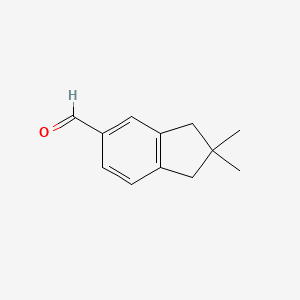
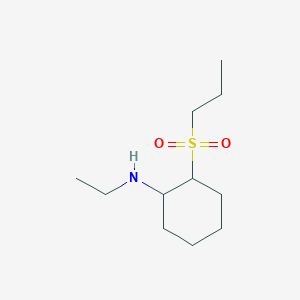
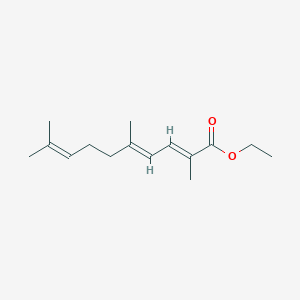
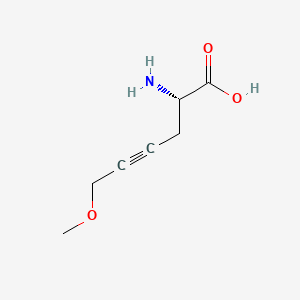
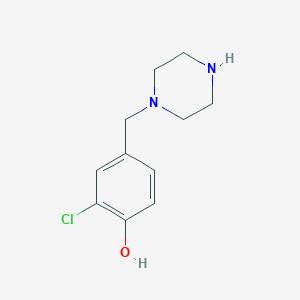
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
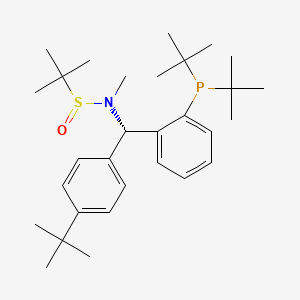
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
